molecular formula C13H21ClF2N2O3 B2880380 Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate CAS No. 2411291-49-9

Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2880380
CAS No.: 2411291-49-9
M. Wt: 326.77
InChI Key: WXMBLOAFFUXDKT-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis . The chloroacetyl group could potentially act as a leaving group in certain reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl esters of Nα-protected amino acids are often synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the chloroacetyl group could potentially act as a leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl compounds are generally non-polar and hydrophobic, and the presence of the chloroacetyl group could potentially make the compound reactive .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more context, it’s difficult to provide a detailed analysis .

Safety and Hazards

As with any chemical compound, handling should be done with care. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The potential applications of this compound could be vast, given the wide use of piperidine derivatives in medicinal chemistry and drug design . Further studies could focus on exploring its potential uses in these areas.

Properties

IUPAC Name

tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-4,4-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClF2N2O3/c1-12(2,3)21-11(20)18-5-4-13(15,16)9(8-18)7-17-10(19)6-14/h9H,4-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMBLOAFFUXDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CNC(=O)CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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